

Methyl N-methylglycinate hydrochloride CAS number

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Compound of Interest

Compound Name: *Methyl N-methylglycinate hydrochloride*

Cat. No.: *B554668*

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An In-depth Technical Guide to **Methyl N-methylglycinate Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl N-methylglycinate hydrochloride** (CAS No: 13515-93-0), a key derivative of the amino acid sarcosine. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and illustrates its utility as a synthetic intermediate.

Core Properties and Data

Methyl N-methylglycinate hydrochloride, also known as Sarcosine methyl ester hydrochloride, is a water-soluble, white to light brown crystalline solid.[1][2] It serves as an important building block in organic synthesis, particularly in peptide chemistry and the development of novel pharmaceutical agents.[3] Its hydrochloride salt form ensures greater stability compared to the free ester, which is prone to polymerization.[4]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **Methyl N-methylglycinate hydrochloride**.

Property	Value	Source(s)
CAS Number	13515-93-0	[1][5][6]
Molecular Formula	C ₄ H ₁₀ ClNO ₂	[2][5][6]
Molecular Weight	139.58 g/mol	[1][5][6]
IUPAC Name	methyl 2-(methylamino)acetate;hydrochloride	[6]
Synonyms	Sarcosine methyl ester hydrochloride, Methyl N-methylaminoacetate hydrochloride, H-Sar-OMe·HCl	[1][6]
Appearance	White to light brown crystals	[2]
Melting Point	105-119 °C	[1][2]
Solubility	Soluble in water	[2]

Experimental Protocols

The synthesis of amino acid methyl ester hydrochlorides can be achieved through various methods, including the use of thionyl chloride, gaseous hydrochloric acid, or trimethylsilyl chloride (TMSCl) in methanol.[7][8] The TMSCl method is presented here as a convenient and efficient procedure performed at room temperature.

General Protocol for Synthesis via TMSCl/Methanol Esterification

This protocol describes a general and efficient method for the esterification of an amino acid to its corresponding methyl ester hydrochloride, a procedure directly applicable to the synthesis of **Methyl N-methylglycinate hydrochloride** from N-methylglycine (sarcosine).[7]

Materials:

- N-methylglycine (Sarcosine)

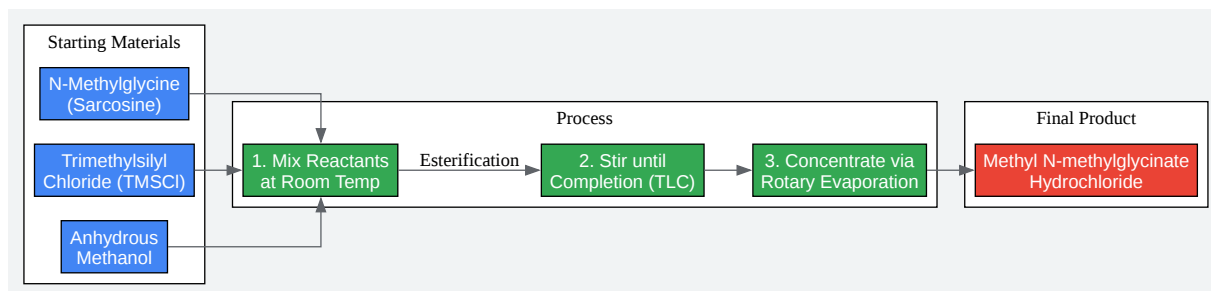
- Trimethylsilyl chloride (TMSCl), freshly distilled
- Anhydrous Methanol (MeOH)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, place the starting amino acid, N-methylglycine (1.0 equivalent).
- **Addition of TMSCl:** Under stirring, slowly add freshly distilled trimethylsilyl chloride (2.0 equivalents) to the flask.
- **Addition of Methanol:** Add anhydrous methanol (e.g., ~100 mL for 0.1 mol of amino acid) to the mixture. The resulting solution or suspension is stirred at room temperature.
- **Reaction Monitoring:** The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) until the starting amino acid is fully consumed.
- **Work-up and Isolation:** Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator. The resulting solid is the desired product, **Methyl N-methylglycinate hydrochloride**. The yield is typically good to excellent.^[7]

Visualized Workflows and Pathways

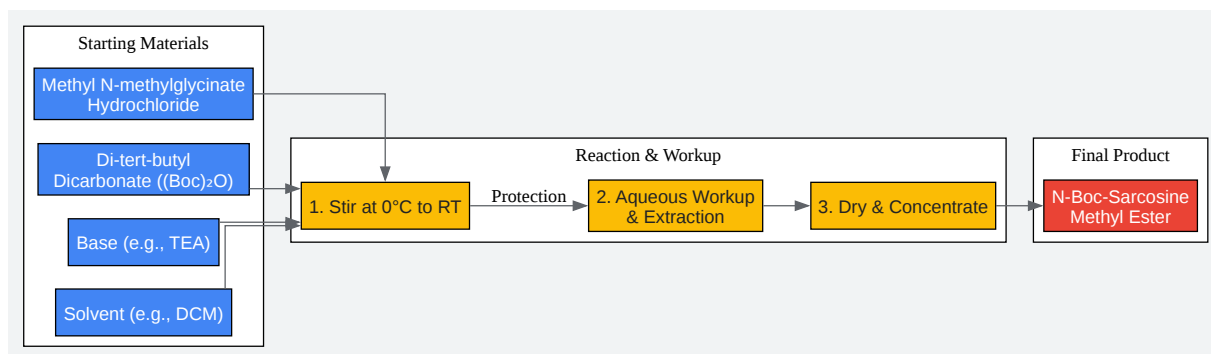
Diagrams created using the Graphviz DOT language provide clear visualizations of experimental and logical workflows.



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Caption: General workflow for the synthesis of **Methyl N-methylglycinate hydrochloride**.

Methyl N-methylglycinate hydrochloride is a valuable intermediate for further chemical modification. A common reaction is the protection of the secondary amine, for example, with a Boc group, preparing it for peptide coupling or other synthetic transformations.[9]



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Caption: Workflow for N-Boc protection, a common subsequent reaction.

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